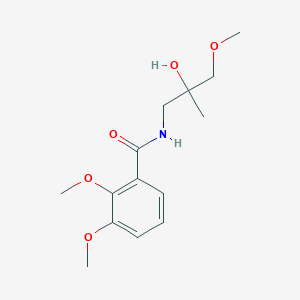

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide

Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted aromatic ring and a branched hydroxy-methoxy-methylpropyl side chain. The hydroxy and methoxy groups may influence solubility, binding affinity, and metabolic stability .

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-6-5-7-11(19-3)12(10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUICWGJAWSDFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research studies and findings.

The compound is synthesized through a multi-step process that involves the introduction of hydroxy and methoxy groups onto a benzamide backbone. The structural formula can be represented as follows:

This molecular structure contributes to its biological activity by allowing for specific interactions with biological targets.

1. Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 2,3-dimethoxybenzamide exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound showed significant cytotoxic effects against the M-HeLa cervical adenocarcinoma cell line, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like Sorafenib .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | M-HeLa | 5.0 | 10 |

| Compound B | Chang Liver | 50.0 | 5 |

| Sorafenib | M-HeLa | 10.0 | 1 |

The selectivity index (SI) is crucial for assessing the therapeutic potential of these compounds, as it indicates the ability to target cancer cells while sparing normal cells.

The biological activity of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide may involve several mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in tumor cells.

- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways, leading to programmed cell death in cancerous cells.

- Targeting Specific Molecular Pathways: The compound could bind to specific receptors or enzymes involved in tumor growth and survival.

Case Study: Antitumor Activity

A study published in the International Journal of Molecular Sciences investigated the antitumor properties of various benzamide derivatives. The findings indicated that compounds with similar structural motifs to N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide exhibited enhanced activity against M-HeLa cells while maintaining low toxicity towards normal liver cells . This suggests a favorable therapeutic window for further development.

Research Findings on Mechanisms

Research has also highlighted the importance of hydrogen bonding interactions in enhancing the bioactivity of these compounds. The presence of hydroxyl and methoxy groups facilitates unique intermolecular interactions that can influence both crystallization behavior and biological efficacy .

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound shares the 2,3-dimethoxybenzamide core with [18F]fallypride and Compound 12 but differs in side-chain substituents.

Key Observations :

- Yields for benzamide derivatives vary widely (19–96%), influenced by steric hindrance and reactivity of intermediates. The target compound’s branched side chain may reduce synthesis efficiency compared to linear analogs like 4d.

- [18F]Fallypride’s lower radiochemical yield reflects challenges in fluorine-18 incorporation.

Key Observations :

- The target compound’s hydroxy group could improve solubility over [18F]fallypride’s fluoropropyl chain but may reduce blood-brain barrier penetration.

- Unlike Compound 9a’s thiophene (lipophilic), the target’s methoxy groups may favor polar interactions.

2.4 Physicochemical Properties

| Property | Target Compound | [18F]Fallypride | Compound 12 |

|---|---|---|---|

| LogP | Estimated: 1.5–2.5 | 2.8–3.5 (fluoropropyl increases lipophilicity) | ~2.0 (bromo reduces polarity) |

| Solubility | Moderate (hydroxy enhances aqueous solubility) | Low (fluorine, tertiary amine) | Low (bromo, tertiary amine) |

| Metabolic Stability | Likely higher (methoxy resists oxidation) | Moderate (fluorine slows metabolism) | Low (bromo may undergo dehalogenation) |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.